molecular formula C21H23NO5S B2828087 ethyl 2-[4-(methoxycarbonyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate CAS No. 477504-95-3

ethyl 2-[4-(methoxycarbonyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2828087
CAS No.: 477504-95-3
M. Wt: 401.48
InChI Key: AAGUZIHCIFWTRO-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(methoxycarbonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[4-(methoxycarbonyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of amino-esters with formamide under reflux conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(methoxycarbonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-(methoxycarbonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets ethyl 2-[4-(methoxycarbonyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate apart is its unique structure, which combines a thiophene ring with a cycloheptane ring and various functional groups. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.

Properties

IUPAC Name

ethyl 2-[(4-methoxycarbonylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5S/c1-3-27-21(25)17-15-7-5-4-6-8-16(15)28-19(17)22-18(23)13-9-11-14(12-10-13)20(24)26-2/h9-12H,3-8H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGUZIHCIFWTRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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